N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a nitrobenzamide group (an aromatic ring with a nitro group and an amide group), and a fluorophenyl group (an aromatic ring with a fluorine atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various techniques such as microwave irradiation and conventional heating .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various reactions, including one-pot three-component reactions and oxidative aromatization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific data for this compound is not available .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide. For example, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of organoboron reagents, is influenced by the choice of boron reagent .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-5-7-13(8-6-11)20-10-12(9-16(20)22)19-17(23)14-3-1-2-4-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULRGUGWFXVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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